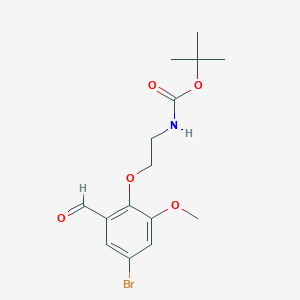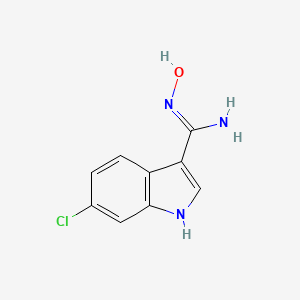
6-Chlor-N-hydroxy-1H-indol-3-carboximidamid
Übersicht
Beschreibung
“6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the empirical formula C9H8ClN3O and a molecular weight of 209.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isN/C(C1=CNC2=CC(Cl)=CC=C12)=N/O . This indicates that the compound contains a chloro group attached to an indole ring, which is further connected to a carboximidamide group.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich “6-Chlor-N-hydroxy-1H-indol-3-carboximidamid”, haben sich als potenzielle antivirale Mittel erwiesen . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate wurden auch mit entzündungshemmenden Eigenschaften gefunden . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.
Antitumoraktivität
Indolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen, wobei einige Verbindungen Antitumoraktivitäten aufweisen . Dies deutet darauf hin, dass “this compound” möglicherweise zu einem neuartigen Antikrebsmittel entwickelt werden könnte.
Anti-HIV-Aktivität
Es wurde berichtet, dass einige Indolderivate eine Anti-HIV-1-Aktivität haben . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von HIV eingesetzt werden könnte.
Antioxidative Aktivität
Indolderivate wurden mit antioxidativen Eigenschaften gefunden . Dies deutet darauf hin, dass “this compound” möglicherweise als natürliches Antioxidans eingesetzt werden könnte.
Antibakterielle Aktivität
Indolderivate haben antibakterielle Aktivitäten gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden könnte.
Antidiabetische Aktivität
Indolderivate wurden mit antidiabetischen Eigenschaften gefunden . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Industrielle Anwendungen
Indol und seine Derivate haben einen Wert für Geschmacks- und Duftstoffanwendungen, zum Beispiel in der Lebensmittelindustrie oder Parfümerie . Zusätzlich kann Indol zu mehreren halogenierten und oxygenierten Verbindungen derivatisiert werden, die als natürliche Farbstoffe verwendet werden können oder eine vielversprechende Bioaktivität mit therapeutischem Potenzial zur Behandlung menschlicher Krankheiten aufweisen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that lead to various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
6-Chloro-N-hydroxy-1H-indole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways.
Cellular Effects
The effects of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates.
Molecular Mechanism
At the molecular level, 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-N-hydroxy-1H-indole-3-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.
Subcellular Localization
The subcellular localization of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can influence gene expression and DNA repair processes.
Eigenschaften
IUPAC Name |
6-chloro-N'-hydroxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJGJLTENYVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649887 | |
| Record name | 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-64-7 | |
| Record name | 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




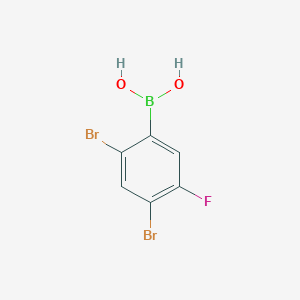


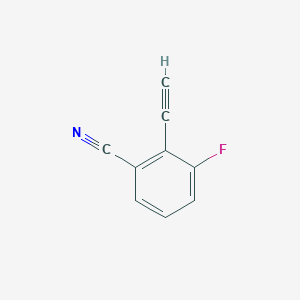

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
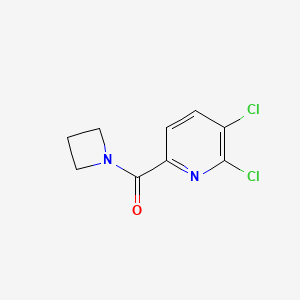
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)


![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
